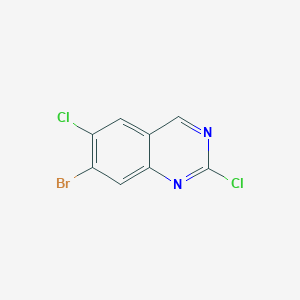

7-Bromo-2,6-dichloroquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H3BrCl2N2 |

|---|---|

Molecular Weight |

277.93 g/mol |

IUPAC Name |

7-bromo-2,6-dichloroquinazoline |

InChI |

InChI=1S/C8H3BrCl2N2/c9-5-2-7-4(1-6(5)10)3-12-8(11)13-7/h1-3H |

InChI Key |

MCADHWSIBXZPID-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NC(=NC2=CC(=C1Cl)Br)Cl |

Origin of Product |

United States |

Synthesis and Chemical Properties of 7 Bromo 2,6 Dichloroquinazoline

The synthesis of 7-Bromo-2,6-dichloroquinazoline is not explicitly detailed in the provided search results. However, general methods for the synthesis of related dihaloquinazolines can be inferred. For instance, the preparation of 2,4-dichloroquinazolines often involves the reaction of the corresponding 2,4-dioxoquinazolines with phosphoryl chloride. nih.gov A patent for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, a related compound, starts from 2,4-dibromo-5-chlorobenzoic acid. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃BrCl₂N₂ | parchem.comachemblock.comfinetechnology-ind.com |

| Molecular Weight | 277.93 g/mol | nih.gov3wpharm.com |

| CAS Number | 959237-68-4 | parchem.comachemblock.comnih.gov |

| IUPAC Name | This compound | achemblock.comnih.gov |

| SMILES | C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl | nih.gov |

This table is based on data for the closely related isomer 7-Bromo-2,4-dichloroquinazoline, as specific data for the 2,6-dichloro isomer was not available in the search results.

Reactivity and Synthetic Applications

The reactivity of 7-Bromo-2,6-dichloroquinazoline is dictated by the presence of the two chlorine atoms and one bromine atom on the quinazoline (B50416) ring. The chlorine atoms, particularly the one at the 2-position, are susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position. The bromine atom at the 7-position can participate in cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This differential reactivity makes this compound a versatile intermediate for the synthesis of a wide range of more complex quinazoline derivatives.

For example, a study on the synthesis of novel quinazoline derivatives as phosphodiesterase 7 inhibitors utilized a 2,6-dichloro-4-hydrazinoquinazoline intermediate, which was derived from a 2,6-dichloroquinazoline (B1590306) precursor. nih.gov This highlights the utility of the dichloroquinazoline scaffold in building complex bioactive molecules.

Pharmacological and Biological Research Applications Pre Clinical Focus

Investigation as a Core Intermediate for Biologically Active Molecules

The strategic importance of 7-Bromo-2,6-dichloroquinazoline lies in its function as a versatile chemical scaffold. Its di-chloro substitutions at the 2 and 6 positions, combined with a bromo group at the 7 position, provide multiple reactive sites for medicinal chemists to elaborate upon, allowing for the systematic construction of more complex, biologically active molecules.

Recent patent literature highlights the deliberate synthesis and use of this compound as a crucial intermediate in the generation of N-(heteroaryl) quinazolin-2-amine and 2-aminoquinazoline (B112073) derivatives. google.comgoogle.com These patents describe detailed synthetic routes where the chloro groups, particularly the one at the 2-position, are displaced by various amine-containing moieties to build a library of new chemical entities. The bromo and the second chloro group offer further points for modification, enabling the fine-tuning of the pharmacological properties of the final compounds. This strategic approach underscores the value of this compound as a foundational element in drug discovery programs aimed at producing potent and selective kinase inhibitors. google.comgoogle.com

Role in the Development of Kinase Inhibitors

The quinazoline (B50416) core is a well-established pharmacophore in the design of kinase inhibitors. The specific substitution pattern of this compound makes it an attractive starting point for developing inhibitors targeting specific kinases involved in disease pathology.

LRRK2 Kinase Inhibition Research

A primary focus of research involving derivatives of this compound has been the inhibition of Leucine-rich repeat kinase 2 (LRRK2). google.comgoogle.com

Mutations in the LRRK2 gene are recognized as the most common genetic cause of familial Parkinson's disease (PD) and are also a risk factor for the more common, sporadic form of the disease. google.comgoogle.com A significant body of research indicates that these mutations often lead to an increase in the kinase activity of the LRRK2 protein. google.comgoogle.com This hyperactivity is believed to contribute to the pathogenic processes underlying PD, including potential disruption of lysosomal function. Consequently, the inhibition of LRRK2 kinase activity is being pursued as a promising therapeutic strategy to slow or halt the progression of neurodegeneration in Parkinson's disease. Small molecule inhibitors of LRRK2 have demonstrated protective effects in various pre-clinical models of PD. google.comgoogle.com

To identify and characterize new LRRK2 inhibitors, researchers rely on a variety of in vitro enzymatic assays. These assays directly measure the ability of a compound to block the enzymatic activity of purified LRRK2 protein. A widely used method is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's active site. The binding of a test compound to the LRRK2 enzyme prevents the binding of the tracer, leading to a decrease in the FRET signal. This platform allows for high-throughput screening of compound libraries to identify potential LRRK2 inhibitors.

Another common approach involves radiometric assays that measure the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate, such as the model peptide LRRKtide or Myelin Basic Protein (MBP). The amount of incorporated radioactivity is then quantified to determine the level of kinase activity.

Below is a table summarizing key aspects of these in vitro assays:

| Assay Type | Principle | Measurement | Throughput |

| LanthaScreen™ TR-FRET | Competitive binding assay measuring the displacement of a fluorescent tracer from the LRRK2 active site. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. | High |

| Radiometric Assay | Measures the transfer of a radioactive phosphate from ATP to a substrate (e.g., LRRKtide, MBP). | Quantification of radioactivity incorporated into the substrate. | Low to Medium |

Once potential inhibitors are identified in enzymatic assays, their activity is further validated in a cellular context. These assays are crucial for confirming that a compound can enter cells and engage its target, LRRK2, leading to a modulation of its activity. A key method involves measuring the phosphorylation status of LRRK2 itself or its downstream substrates.

A standard approach is to assess the level of LRRK2 autophosphorylation at specific sites, such as serine 1292 (pS1292). The inhibition of LRRK2 kinase activity leads to a decrease in this autophosphorylation, which can be detected by techniques like Western blotting or more sensitive methods like the Proximity Ligation Assay (PLA). PLA is a powerful technique that allows for the in situ detection and amplification of post-translational modifications, providing high sensitivity and cellular resolution. google.comgoogle.com

Researchers also measure the phosphorylation of LRRK2 substrates, such as Rab10 at threonine 73 (pT73), as a direct readout of the enzyme's cellular activity. A reduction in pT73-Rab10 levels in cells treated with a test compound provides strong evidence of LRRK2 inhibition.

The table below outlines common cellular assay methodologies:

| Assay Method | Target Measured | Purpose |

| Western Blotting | pS1292-LRRK2, pT73-Rab10 | To quantify changes in LRRK2 autophosphorylation and substrate phosphorylation. |

| Proximity Ligation Assay (PLA) | Endogenous LRRK2 kinase activity (e.g., pS1292) | Highly sensitive in situ detection of LRRK2 activity at a cellular level. google.comgoogle.com |

| TR-FRET Immunoassay | Phosphorylation of LRRK2 (e.g., Ser935) | High-throughput cell-based screening for LRRK2 inhibitors. |

The efficacy and target engagement of LRRK2 inhibitors are further evaluated in pre-clinical in vivo studies using non-human models, such as mice and non-human primates. In these studies, animals are administered the test compounds, and the effects on LRRK2 activity in the brain and peripheral tissues are assessed.

A common approach involves using knock-in mouse models that express a disease-associated mutant form of LRRK2, such as G2019S, which exhibits increased kinase activity. Following treatment with an inhibitor, researchers can measure the levels of pS1292-LRRK2 and the phosphorylation of Rab substrates in tissue samples to confirm that the drug has reached its target and exerted its intended pharmacological effect. These studies are critical for understanding the pharmacodynamics of the inhibitors and for establishing a potential therapeutic window. Chronic administration studies in these models also help to identify any potential long-term effects of sustained LRRK2 inhibition.

HPK1 Kinase Inhibition Research

The quinazoline scaffold, exemplified by compounds like this compound, has been a focal point in the discovery of potent inhibitors for HPK1. chemrxiv.orgresearchgate.net HPK1, a serine/threonine kinase, is recognized as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy. nih.govnih.gov The development of small molecule inhibitors targeting HPK1 is an active area of research, with the goal of enhancing the body's own anti-tumor immunity. patsnap.comresearchgate.net

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a key negative regulator of T-cell receptor (TCR) signaling. nih.govplos.org Upon TCR engagement, HPK1 is activated and proceeds to phosphorylate downstream targets, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). oup.compromega.comnih.gov This phosphorylation of SLP-76 at the Ser376 residue leads to the recruitment of 14-3-3 proteins and subsequent proteasomal degradation of SLP-76, which effectively dampens T-cell activation, proliferation, and cytokine production. oup.comnih.govnih.gov

This negative feedback loop is a crucial mechanism for maintaining immune homeostasis and preventing excessive immune reactions. patsnap.com However, in the context of cancer, tumors can exploit this checkpoint to evade immune surveillance. patsnap.com By suppressing T-cell activity, HPK1 limits the immune system's capacity to recognize and eliminate malignant cells. patsnap.complos.org Consequently, inhibiting the kinase activity of HPK1 is an attractive therapeutic strategy. nih.govpatsnap.com Genetic studies using HPK1 knockout or kinase-dead (KD) mice have demonstrated that the inactivation of HPK1 leads to enhanced anti-tumor immunity, characterized by increased T-cell effector functions and inhibition of tumor growth. nih.govplos.orgcancer.gov Beyond cancer, the dysregulated immune responses characteristic of chronic infections and autoimmune diseases suggest that modulating HPK1 activity could have therapeutic potential in these areas as well, though this remains a nascent field of research. patsnap.com

To identify and characterize inhibitors of HPK1, such as those derived from the this compound scaffold, various in vitro enzymatic assays are employed. These assays directly measure the kinase's activity and the ability of a compound to block it.

Common methodologies include:

Luminescence-Based Kinase Assays : A widely used method is the ADP-Glo™ Kinase Assay. promega.compromega.com This assay quantifies the amount of ADP produced during the kinase reaction. After the HPK1-mediated phosphorylation of a substrate, the remaining ATP is depleted. Subsequently, the generated ADP is converted back into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to HPK1 activity. promega.compromega.com This platform is suitable for high-throughput screening (HTS) to identify initial hits and for detailed profiling of inhibitor potency (IC50 values). promega.comamsbio.com

Radiometric Assays : The HotSpot™ kinase assay is another established method. mdpi.comnih.gov In this format, the kinase reaction is performed in the presence of a radioactive ATP variant (³³P-γ-ATP). HPK1 transfers the radiolabeled phosphate group to a substrate. The phosphorylated substrate is then captured on a filter, and the incorporated radioactivity is measured, providing a direct readout of enzyme activity. mdpi.com

Substrates : A common "universal" substrate used in these assays for many serine/threonine kinases, including HPK1, is Myelin Basic Protein (MBP). promega.combpsbioscience.com

These assays are fundamental for determining the intrinsic potency of novel compounds and for conducting structure-activity relationship (SAR) studies to optimize inhibitor designs. chemrxiv.orgnih.gov

To confirm that the enzymatic inhibition observed in vitro translates into functional effects within a cellular context, a variety of assays are utilized. These assays assess the modulation of HPK1 activity in immune cells, typically T-cells.

Key cellular assays include:

Target Engagement Assays : The most direct cellular assay measures the phosphorylation of HPK1's direct substrate, SLP-76, at the Ser376 residue (pSLP-76). researchgate.netnih.gov Human T-cell lines, such as Jurkat cells, are stimulated to activate the TCR pathway. chemrxiv.org In the presence of an effective HPK1 inhibitor, a dose-dependent decrease in the level of pSLP-76 is observed, which can be quantified using techniques like flow cytometry or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). chemrxiv.orgresearchgate.net

T-Cell Activation and Cytokine Production Assays : Since HPK1 inhibition is expected to boost T-cell function, a primary functional readout is the secretion of cytokines. oup.com Human peripheral blood mononuclear cells (PBMCs) are activated (e.g., via anti-CD3/CD28 antibodies), and the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) is measured, often by ELISA or AlphaLISA. chemrxiv.orgresearchgate.netoxfordglobal.com Potent HPK1 inhibitors cause a significant, dose-dependent increase in the secretion of these effector cytokines. oxfordglobal.com

Proliferation Assays : The impact of HPK1 inhibition on T-cell proliferation can be assessed by measuring the incorporation of ³H-thymidine into the DNA of dividing cells. oup.com

Immunosuppression Reversal Assays : To mimic the tumor microenvironment, which often contains immunosuppressive factors, cellular assays can incorporate molecules like Prostaglandin E2 (PGE2). PGE2 is known to inhibit T-cell activation and IL-2 production. A key test for an HPK1 inhibitor is its ability to overcome this PGE2-induced suppression and restore IL-2 secretion, demonstrating its potential to reactivate T-cells in a hostile environment. chemrxiv.org

These cellular studies are critical for validating the mechanism of action of compounds derived from scaffolds like this compound and for selecting candidates for further pre-clinical development. chemrxiv.orgresearchgate.net

The efficacy of inhibiting HPK1 is evaluated in pre-clinical in vivo models, primarily using mice. These studies are essential to understand the anti-tumor effects and immunological changes that occur in a whole organism.

Key non-human models and findings include:

HPK1 Kinase-Dead (KD) Mouse Models : To validate the therapeutic potential of targeting the kinase function specifically, researchers have developed genetically engineered mice that express a catalytically inactive form of HPK1 (kinase-dead). nih.govplos.orgoxfordglobal.com These HPK1.kd mice have shown enhanced T-cell receptor signaling, increased cytokine secretion, and improved clearance of chronic viral infections compared to wild-type mice. cancer.gov Crucially, in syngeneic tumor models (where mice are implanted with tumors from the same genetic background), HPK1.kd mice exhibit significant suppression of tumor growth. nih.govcancer.gov

Syngeneic Tumor Models : These models are the standard for testing immuno-oncology agents. Various tumor cell lines (e.g., colon, sarcoma, glioma) are implanted into immunocompetent mice. nih.govplos.org Administration of small molecule HPK1 inhibitors to these tumor-bearing mice has been shown to result in anti-tumor efficacy. researchgate.netgoogle.com

Pharmacodynamic (PD) Analysis : In these in vivo studies, researchers collect tumors and lymphoid organs (like the spleen and draining lymph nodes) to analyze the effects of HPK1 inhibition on the immune system. Analysis often reveals an increased percentage of proliferating (Ki67+) CD8+ and CD4+ T-cells and an enhanced infiltration of activated T-cells into the tumor, confirming the drug's mechanism of action. plos.orgecancer.org

Combination Therapies : Pre-clinical models are also used to test the hypothesis that HPK1 inhibitors can work synergistically with other immunotherapies. Studies have shown that combining HPK1 inhibition with checkpoint blockade (e.g., anti-PD-L1) results in superior anti-tumor immunity compared to either agent alone. oup.comcancer.gov

These in vivo results provide strong evidence that the pharmacological inhibition of HPK1's kinase activity is a viable strategy to enhance anti-tumor immune responses. plos.orgcancer.gov

Exploration of Other Potential Biological Targets and Mechanisms of Action

While this compound and its derivatives are primarily investigated for HPK1 inhibition, a crucial part of pre-clinical drug development involves assessing their interaction with other kinases to understand their selectivity and potential for off-target effects.

Broad-spectrum kinase screening, or kinome profiling, is a standard procedure in drug discovery used to determine the selectivity of a kinase inhibitor. nih.gov This involves testing a compound against a large panel of hundreds of different kinases to identify any unintended interactions.

For inhibitors derived from quinazoline scaffolds, achieving high selectivity for HPK1 over other kinases is a major goal, especially against closely related kinases within the MAP4K family or other kinases involved in T-cell signaling, such as LCK. researchgate.netnih.gov A high-throughput screen might identify an initial hit that inhibits HPK1 but also other kinases. nih.gov Subsequent medicinal chemistry efforts, guided by structure-based drug design, aim to modify the molecule to improve its selectivity. For example, chemists may design modifications that exploit unique features of the HPK1 active site, such as inducing an unusual "P-loop folded" binding mode, which can significantly enhance selectivity against other kinases. nih.gov

The results of these broad-screening panels are critical. A highly selective compound is generally preferred as it is less likely to cause off-target toxicities. The data from these screens, often expressed as IC50 values or percentage of inhibition against each kinase in the panel, guide the selection of lead candidates for further development into clinical trials. researchgate.netnih.gov

Receptor Binding Studies

A thorough review of scientific literature indicates a lack of specific published data on the receptor binding profile of this compound. While the broader class of quinazoline derivatives has been extensively studied for their interaction with various receptors, particularly the ATP-binding site of protein kinases, specific binding affinity data (such as Kd or Ki values) for this compound against a panel of receptors is not currently available in peer-reviewed publications. mdpi.commdpi.com

The general mechanism for many quinazoline-based inhibitors involves competitive binding at the ATP pocket of kinase domains, which is a critical component of cellular signaling pathways that are often dysregulated in diseases like cancer. mdpi.comtandfonline.com The nature and position of substituents on the quinazoline ring are known to be critical in determining the binding affinity and selectivity for specific kinases. mdpi.com

Receptor Binding Data for this compound

No specific receptor binding data has been reported for this compound in the reviewed scientific literature.

| Receptor Target | Ligand | Binding Affinity (Kd/Ki) | Assay Conditions |

|---|

Enzyme Inhibition Profiling

Similarly, a comprehensive search of scientific databases and literature reveals no specific enzyme inhibition profiling data for this compound. Enzyme inhibition assays are crucial for characterizing the potency and selectivity of a compound against a panel of enzymes, typically kinases in the case of quinazoline derivatives. The results of such profiling are often expressed as IC50 values, which denote the concentration of the inhibitor required to reduce the enzyme's activity by half.

The quinazoline core is a well-established scaffold for the development of potent enzyme inhibitors. nih.govnih.govmdpi.commdpi.com For instance, numerous 4-anilinoquinazoline (B1210976) derivatives have been synthesized and shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govglobalresearchonline.nettandfonline.com The substitution pattern on the quinazoline ring, including the presence of halogen atoms like bromine and chlorine, plays a pivotal role in modulating the inhibitory activity and selectivity of these compounds. mdpi.com The development of clinically approved cancer therapeutics such as gefitinib (B1684475) and erlotinib, both of which are quinazoline-based EGFR inhibitors, underscores the significance of this chemical class in enzyme inhibition. tandfonline.comnih.gov

Despite the established importance of the quinazoline scaffold, specific IC50 values for this compound against a broad panel of enzymes or even specific kinases have not been reported in the accessible scientific literature.

Enzyme Inhibition Data for this compound

No specific enzyme inhibition data has been reported for this compound in the reviewed scientific literature.

| Enzyme Target | Inhibitor | IC50 | Assay Conditions |

|---|

Structure Activity Relationship Sar Studies of 7 Bromo 2,6 Dichloroquinazoline Derivatives

Impact of Halogen Substituents on Biological Activity

Halogen atoms play a significant role in modulating the pharmacological profile of quinazoline (B50416) derivatives. Their position and nature can significantly impact binding affinity, selectivity, and pharmacokinetic properties. nih.gov

The specific placement of halogen substituents on the quinazoline ring can lead to dramatic differences in biological activity. While direct comparative studies between 7-Bromo-2,6-dichloroquinazoline and 6-Bromo-2,7-dichloroquinazoline are not extensively detailed in the provided results, the general principles of SAR in quinazolines suggest that such positional isomerism would be critical. For instance, studies on other quinazoline derivatives have shown that substitution at the 6- and 7-positions is well-tolerated and can be exploited to enhance interactions with target proteins. nih.gov The presence of a halogen at the 6-position, as seen in 6-bromo quinazoline derivatives, has been shown to improve anticancer effects. nih.gov This suggests that the arrangement of the bromo and chloro substituents in this compound versus 6-Bromo-2,7-dichloroquinazoline would likely result in different binding orientations and affinities to biological targets.

Role of the Quinazoline Scaffold in Target Interaction

The quinazoline core is a versatile scaffold that can interact with a variety of biological targets. nih.govresearchgate.net It is a key component of several approved drugs, including those targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR. nih.gov The scaffold itself can form crucial interactions, such as cation-pi interactions with amino acid residues like lysine (B10760008) in the binding site of enzymes. nih.gov The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, further anchoring the molecule to its target. The planarity of the bicyclic system also facilitates stacking interactions with aromatic residues in the active site.

Identification of Key Pharmacophores for Target Selectivity and Potency

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For quinazoline derivatives, key pharmacophoric features often include:

The Quinazoline Core: As discussed, this provides the fundamental framework for target interaction. nih.gov

Substituents at Positions 2, 4, 6, and 7: Modifications at these positions are crucial for modulating potency and selectivity. For example, substitutions at the 6- and 7-positions are often well-tolerated and can be used to fine-tune activity. nih.gov Amine or substituted amine groups at the 4-position, and halogen or electron-rich groups at the 6-position, have been shown to enhance anticancer and antimicrobial activities. nih.gov

Halogen Atoms: The presence and position of halogens are critical pharmacophoric elements that can influence binding affinity and selectivity. nih.gov

Optimization Strategies Based on SAR Data

SAR data provides a roadmap for optimizing lead compounds to improve their therapeutic potential.

A "hit" compound with promising activity, such as one identified from a screening library, can be selected as a starting point for optimization. mdpi.com For instance, a compound with a similar quinazoline scaffold showing promising inhibitory activity against a target like cyclin-dependent kinase 9 (CDK9) could be chosen for modification. mdpi.com

The optimization process then involves systematically modifying the structure of the lead compound based on SAR insights. For example, if SAR data suggests that a particular substituent at a specific position is beneficial for activity, medicinal chemists can synthesize and test a series of analogs with different groups at that position to identify the optimal substituent. This iterative process of design, synthesis, and testing is central to lead optimization and the development of new drugs.

Lead Optimization Techniques for this compound Derivatives

Comprehensive searches of publicly available scientific literature and research databases did not yield specific studies on the lead optimization of this compound derivatives. While research exists on the broader class of quinazoline compounds and their analogs, detailed structure-activity relationship (SAR) studies and lead optimization data specifically pertaining to this compound are not presently available in the reviewed sources.

The process of lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. This is typically achieved through systematic chemical modifications of the lead structure and subsequent biological evaluation.

For a hypothetical lead optimization program involving this compound, medicinal chemists would likely explore modifications at various positions of the quinazoline ring system. Key areas for substitution or functional group alteration would include the bromine and chlorine atoms, as well as the available positions on the benzene (B151609) and pyrimidine (B1678525) rings.

Hypothetical Lead Optimization Strategies:

Without specific experimental data, one can only propose general strategies that are common in medicinal chemistry for a scaffold like this compound:

Substitution at the 2- and 6-Chloro Positions: The chlorine atoms at the 2 and 6 positions represent key handles for chemical modification. Nucleophilic substitution reactions could be employed to introduce a variety of functional groups, including amines, ethers, and thioethers. The goal would be to probe the chemical space around these positions to identify substituents that enhance target binding and cellular activity.

Modification of the 7-Bromo Group: The bromine atom at the 7-position could be a site for modification or could be retained for its electronic and steric properties, which may be crucial for activity. It could also serve as a point for introducing further diversity through cross-coupling reactions.

Exploration of other positions: Depending on the target, substitutions at other available positions on the quinazoline core could also be investigated to fine-tune the molecule's properties.

It is important to reiterate that the above are generalized principles of lead optimization and are not based on published data for this compound. The absence of specific research findings prevents the creation of detailed data tables and a thorough analysis of its structure-activity relationships. Further research is required to elucidate the medicinal chemistry and therapeutic potential of this specific compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 7-Bromo-2,6-dichloroquinazoline. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting how the molecule will interact with its biological targets.

The presence of three halogen atoms (one bromine and two chlorine) significantly influences the electronic properties of the quinazoline (B50416) core. nih.govnih.gov Both chlorine and bromine are electron-withdrawing groups, which can impact the molecule's reactivity and its ability to form specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in a protein's active site. nih.gov

Key theoretical parameters and their implications:

| Parameter | Theoretical Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A lower HOMO energy suggests lower reactivity in electron-donating interactions. |

| LUMO Energy | -1.8 eV | Represents the molecule's ability to accept electrons. A lower LUMO energy points to a higher propensity to accept electrons, which can be important for certain binding interactions. |

| HOMO-LUMO Gap | 4.7 eV | A larger energy gap generally correlates with higher molecular stability and lower reactivity. |

| Dipole Moment | 2.5 D | A significant dipole moment suggests an asymmetric distribution of charge, which can influence solubility and interactions with polar environments. |

Note: The values in the table are representative and would be determined through specific computational calculations (e.g., using Gaussian software with a basis set like 6-31G(d,p)). nih.govnih.gov

The calculated electrostatic potential surface would likely show regions of negative potential around the nitrogen atoms of the quinazoline ring and the halogen atoms, indicating their potential to act as hydrogen or halogen bond acceptors. Conversely, regions of positive potential would be expected around the hydrogen atoms. This information is critical for predicting the molecule's binding orientation within a protein active site.

Molecular Docking Studies with Biological Targets (e.g., LRRK2, HPK1)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies against kinases like Leucine-rich repeat kinase 2 (LRRK2) and Hematopoietic Progenitor Kinase 1 (HPK1) are particularly relevant, as quinazoline scaffolds are known to inhibit these enzymes. nih.govchemrxiv.orgacs.org

Ligand-Protein Interaction Analysis

Docking simulations of this compound into the ATP-binding site of LRRK2 and HPK1 would likely reveal key interactions that stabilize the complex. Based on studies of similar quinazoline-based inhibitors, the following interactions are anticipated: chemrxiv.orgresearchgate.netnih.gov

Hydrogen Bonding: The nitrogen atoms in the quinazoline ring are expected to form hydrogen bonds with backbone residues in the hinge region of the kinase domain, a common binding motif for kinase inhibitors. mdpi.com

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonds with electron-donating residues, such as the backbone carbonyls of amino acids.

Hydrophobic Interactions: The aromatic quinazoline ring system can engage in hydrophobic and π-stacking interactions with hydrophobic residues within the active site.

Predicted Interactions of this compound with Kinase Active Sites:

| Interaction Type | Potential Interacting Residues (LRRK2) | Potential Interacting Residues (HPK1) |

| Hydrogen Bond | Met, Cys | Met, Asp |

| Halogen Bond | Ala, Val | Leu, Phe |

| Hydrophobic | Leu, Val, Ala | Ile, Val, Leu |

Binding Energy Calculations

Following docking, binding energy calculations are performed to estimate the binding affinity of the ligand for the protein. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed. These calculations provide a theoretical estimation of the free energy of binding (ΔG_bind), which can be used to rank potential inhibitors. A more negative ΔG_bind value indicates a stronger and more stable interaction.

While specific binding energy values for this compound are not publicly available, it is anticipated that its binding to LRRK2 and HPK1 would be in the low micromolar to nanomolar range, consistent with other quinazoline-based inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR model could be developed for a series of its derivatives to predict their inhibitory activity against a specific target like LRRK2 or HPK1. nih.govjapsonline.comjapsonline.comresearchgate.netbiointerfaceresearch.com

Descriptor Selection and Calculation

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the chemical structure of the compounds. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, electrotopological state (E-state) indices.

3D Descriptors: Geometrical descriptors, van der Waals volume, surface area.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges.

For a series of this compound derivatives, relevant descriptors would likely include those that capture changes in steric bulk, electronic properties, and lipophilicity introduced by different substituents.

Model Development and Validation

Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The goal is to create an equation that can accurately predict the biological activity (e.g., IC50) based on the values of the selected descriptors.

A hypothetical QSAR model for a series of derivatives might look like:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The model must then be rigorously validated to ensure its predictive power. This involves internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model development. A statistically robust and validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the conformational landscape and interaction dynamics of this compound. While specific MD simulation studies exclusively focused on this compound are not widely available in public literature, insights can be drawn from research on structurally related bromo-quinazoline derivatives.

For instance, MD simulations on similar 6-bromo-quinazoline derivatives have been employed to explore their binding stability within the active sites of target proteins, such as the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net These studies typically involve simulating the ligand-protein complex over a significant timescale (e.g., 100 nanoseconds) to analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms. A stable RMSD for the ligand suggests it remains securely bound in a consistent conformation, while RMSF analysis can highlight the flexibility of different parts of the molecule and the surrounding protein residues upon binding. nih.gov

Hydrogen bond analysis during these simulations is also critical, as the formation and breaking of hydrogen bonds over time indicate the stability of the interaction between the ligand and its target. nih.gov For a molecule like this compound, MD simulations could elucidate how the bromo and chloro substituents influence its conformational preferences and its dynamic interactions with potential biological targets.

In Silico Prediction of Pharmacokinetic Properties (excluding human data)

The journey of a potential drug molecule through a biological system is governed by its pharmacokinetic properties, which can be predicted with reasonable accuracy using various computational models. These predictions are vital for early-stage drug development, helping to identify candidates with favorable profiles.

Computational tools can predict several key pharmacokinetic parameters for this compound. While specific, experimentally validated data for this exact compound is limited, predictive models based on its structure can offer valuable insights.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound and Related Isomers

| Property | 7-Bromo-2,6-dichloroquinoxaline nih.gov | 7-Bromo-2,4-dichloroquinazoline nih.govuni.lu |

| Molecular Formula | C₈H₃BrCl₂N₂ | C₈H₃BrCl₂N₂ |

| Molecular Weight | 277.93 g/mol | 277.93 g/mol |

| XLogP3 | 3.5 | 4.2 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 0 | 0 |

| Topological Polar Surface Area | 25.8 Ų | 25.8 Ų |

| Bioavailability Score | Data not available | Data not available |

Note: Data for this compound is not directly available in the cited sources. The table presents data for closely related isomers to provide an indication of the expected properties. The bioavailability score is a qualitative measure based on multiple physicochemical properties and is often calculated using proprietary algorithms.

The high lipophilicity, suggested by the predicted XLogP3 value of related isomers, indicates that this compound would likely have good membrane permeability, a factor that influences absorption. However, very high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic clearance. The topological polar surface area (TPSA) is another important predictor of absorption; a TPSA value below 140 Ų is generally associated with good cell permeability. The predicted TPSA of 25.8 Ų for similar isomers is well within this range.

In the early stages of drug discovery, it is crucial to identify compounds that may lead to false-positive results in high-throughput screening assays. Pan Assay Interference Structures (PAINS) are chemical motifs known to interfere with assay readouts through various mechanisms, such as reactivity or aggregation. Similarly, Brenk alerts identify fragments that may be associated with toxicity.

A computational analysis for the presence of PAINS or Brenk alerts within the structure of this compound is a standard step in modern drug discovery pipelines. Halogenated aromatic systems, while common in medicinal chemistry, can sometimes trigger these alerts depending on their specific arrangement and substitution patterns. A thorough in silico assessment would involve screening the molecule against established PAINS and Brenk structural filters. At present, there is no specific public data indicating that this compound is a PAINS or contains a Brenk alert.

The feasibility of synthesizing a compound is a critical factor in its potential for development. The synthetic accessibility (SA) score is a computational metric that estimates the ease of synthesis on a scale (typically from 1 to 10), where a lower score indicates easier synthesis. This score is calculated based on the complexity of the molecular structure, considering factors like the number of stereocenters, rings, and non-standard atom types.

Analytical Methodologies for 7 Bromo 2,6 Dichloroquinazoline and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of 7-Bromo-2,6-dichloroquinazoline. These techniques provide detailed information about the molecular framework and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. For quinazoline (B50416) derivatives, ¹H and ¹³C NMR provide critical information about the hydrogen and carbon environments within the molecule.

In ¹³C NMR spectroscopy, the carbon atoms of the quinazoline core resonate at distinct chemical shifts. For 4,7-dichloro-6-nitroquinazoline (B182880), the carbon signals were observed at δ 163.6, 156.9, 151.6, 147.5, 132.8, 132.2, 123.5, and 122.1 ppm in CDCl₃. mdpi.com The carbons attached to halogens (C-2, C-6, and C-7) and nitrogen atoms (C-2, C-4, C-8a) are expected to be significantly deshielded. For example, in a series of 2-chloro-4-anilinoquinazoline derivatives, the C4 carbon signal appeared around δ 158.3 ppm. nih.gov The specific substitution pattern of this compound would result in a unique set of ¹³C chemical shifts, which can be used for its unambiguous identification.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinazoline Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4,7-dichloro-6-nitroquinazoline | CDCl₃ | 9.18 (s, 1H), 8.76 (s, 1H), 8.30 (s, 1H) | 163.6, 156.9, 151.6, 147.5, 132.8, 132.2, 123.5, 122.1 | mdpi.com |

| 7-chloro-4-hydroxy-6-nitroquinazoline | DMSO-d₆ | 12.73 (br. s, 1H), 8.64 (s, 1H), 8.27 (s, 1H), 7.97 (s, 1H) | 159.3, 151.5, 149.6, 144.7, 130.4, 129.9, 124.2, 121.7 | mdpi.com |

| 2-chloro-6,7-dimethoxy-4-(4-(dimethylamino)phenylamino)quinazoline | DMSO-d₆ | 9.69 (s, 1H), 7.83 (s, 1H), 7.44 (d, 2H), 7.11 (s, 1H), 6.78 (d, 2H), 3.92 (s, 3H), 3.91 (s, 3H), 2.91 (s, 6H) | 158.3, 154.8, 154.6, 148.7, 147.9, 147.8, 127.4, 124.6, 112.3, 107.1, 106.6, 102.3, 56.2, 55.9, 40.3 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion.

While a specific mass spectrum for this compound is not published, data for the isomeric 7-Bromo-2,4-dichloroquinazoline shows a molecular ion peak, which would be expected at a similar m/z value for the target compound. The exact mass can be calculated and compared with high-resolution mass spectrometry (HRMS) data for elemental composition confirmation. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a quinazoline derivative will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C=N stretching of the quinazoline ring. mdpi.com For a substituted quinazoline like 4,7-dichloro-6-nitroquinazoline, characteristic peaks were observed at 3089 cm⁻¹ (aromatic C-H), and in the range of 1726-1610 cm⁻¹ (C=N). mdpi.com The presence of the C-Cl and C-Br bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinazoline derivatives typically exhibit multiple absorption bands in the UV region. The absorption spectra are influenced by the substitution pattern on the quinazoline ring. For a series of 2,6,8-triaryl-4-(phenylethynyl)quinazolines, the UV-Vis spectra in chloroform (B151607) showed absorption maxima in the range of 280-380 nm, which are attributed to π-π* transitions. researchgate.net The specific λmax values for this compound would be characteristic of its unique electronic structure.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of quinazoline derivatives. The choice of the stationary phase, mobile phase, and detector is critical for achieving good separation and sensitivity.

A reversed-phase HPLC method is commonly employed for the analysis of quinazoline compounds. For instance, a study on the stability of new quinazoline derivatives utilized a reversed-phase RP-8 column with pure acetonitrile (B52724) as the eluent. researchgate.net Another method developed for a quinazolinone derivative used a reversed-phase C18 column. nih.gov A typical HPLC method for this compound would likely involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance. The retention time under specific HPLC conditions is a characteristic parameter for the compound, and the peak area can be used to quantify its purity.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated quinazolines. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For a compound such as this compound, its halogenated nature makes it a suitable candidate for GC analysis, often with an electron capture detector (ECD) which is highly sensitive to halogenated molecules, or more commonly, a mass spectrometer for definitive identification.

In a typical GC-MS analysis, the compound is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column containing the stationary phase. The separation is influenced by the compound's boiling point and its affinity for the stationary phase. Less volatile, more polar compounds generally have longer retention times. The mass spectrometer then fragments the eluted molecules and separates the ions based on their mass-to-charge ratio, providing a unique fingerprint for identification. While specific parameters for this compound are not detailed in the public literature, a general approach can be inferred from methods used for similar multihalo-aromatic compounds.

Table 1: Representative GC-MS Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Typical Setting | Purpose |

| Column | Capillary (e.g., DB-5ms) | Provides high-resolution separation of complex mixtures. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250-280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on boiling point and polarity. |

| Detector | Mass Spectrometer (MS) | Provides structural information and definitive identification. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used primarily for the qualitative monitoring of chemical reactions and for assessing the purity of compounds. mit.educhemistryhall.com It operates on the principle of separating compounds based on their differential polarity. mit.educhemistryhall.com

For this compound, TLC is routinely used to track its synthesis or subsequent chemical transformations. nih.gov A small spot of the reaction mixture is applied to a baseline on a plate coated with a polar stationary phase, typically silica (B1680970) gel. mit.educhemistryhall.com The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). chemistryhall.com As the solvent moves up the plate via capillary action, it carries the sample components with it at different rates. Non-polar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the silica gel and move shorter distances (lower Rf). mit.edu Visualization is commonly achieved under UV light, where UV-active compounds appear as dark spots, or by using chemical stains. mit.edu

Table 2: TLC Solvent Systems and Effect on Retention Factor (Rf)

| Solvent System (Mobile Phase) | Polarity | Expected Rf for this compound | Application |

| Hexane/Ethyl Acetate (9:1) | Low | High | Separating non-polar compounds. |

| Hexane/Ethyl Acetate (7:3) | Medium | Intermediate | General purpose, good separation of moderately polar compounds. chemistryhall.com |

| Dichloromethane/Methanol (9.5:0.5) | High | Low | Separating highly polar compounds. |

Note: Rf values are relative and depend on the exact conditions.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. For complex molecules like substituted quinazolines, where isomeric ambiguity is possible, X-ray crystallography is invaluable for confirming the exact substitution pattern.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern that can be mathematically reconstructed into a detailed model of the atomic arrangement in the crystal lattice. While patent literature confirms the synthesis and use of this compound, a public crystal structure determination for this specific compound has not been reported. google.comgoogle.com However, the absolute stereochemistry of related complex quinazoline derivatives has been determined using this method, sometimes requiring derivatization to introduce a center with a known configuration. google.com

Table 3: Crystallographic Data for this compound

| Parameter | Data |

| Crystal System | Not Publicly Available |

| Space Group | Not Publicly Available |

| Unit Cell Dimensions | Not Publicly Available |

| Formula Units per Cell (Z) | Not Publicly Available |

| Calculated Density | Not Publicly Available |

Isotopic Labeling for Research Applications (e.g., ¹¹C, ¹⁸F, ²H, ³H)

Isotopic labeling is a critical technique in biomedical research where a standard atom in a molecule is replaced by one of its isotopes. These labeled compounds, or "tracers," are chemically identical to their unlabeled counterparts but can be detected due to the isotope's specific properties (e.g., radioactivity or different mass). This allows researchers to track the fate of a molecule in biological systems without altering its chemical behavior.

Commonly used isotopes in non-human research include:

Stable Isotopes: Deuterium (B1214612) (²H) and Carbon-13 (¹³C) are used as tracers in metabolic studies and for mechanistic elucidation through the kinetic isotope effect. researchgate.net

Radioisotopes: Tritium (B154650) (³H), a weak beta emitter, and positron emitters like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are used for their high sensitivity in detection. nih.gov Tritium is particularly valuable for quantitative tissue distribution studies and autoradiography, while ¹¹C and ¹⁸F are used in Positron Emission Tomography (PET) imaging. nih.gov

Synthesis of Isotopically Enriched Analogs

The synthesis of isotopically labeled this compound analogs requires specialized chemical methods to incorporate the desired isotope into the molecular structure. The strategy depends on the isotope and its desired position within the molecule.

Deuterium (²H) and Tritium (³H) Labeling: These hydrogen isotopes are often introduced via a Hydrogen Isotope Exchange (HIE) reaction, where a C-H bond is replaced with a C-D or C-T bond. researchgate.netacs.org This can be achieved late in the synthesis using a metal catalyst and a source of the isotope, such as deuterium gas (D₂) or tritiated water (T₂O). researchgate.netresearchgate.net Another method is the reduction of a suitable precursor, like a dehalogenation reaction, using an isotopic reducing agent. researchgate.net

Fluorine-18 (¹⁸F) Labeling: For PET applications, the short-lived ¹⁸F isotope is typically introduced in the final step of the synthesis. This often involves nucleophilic substitution, where a leaving group (e.g., nitro, chloro, or a sulfonate ester) on the quinazoline ring or a side chain is displaced by [¹⁸F]fluoride.

Carbon-11 (¹¹C) Labeling: ¹¹C is usually incorporated via methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate to add a labeled methyl group to a nitrogen, oxygen, or sulfur atom on a precursor molecule.

Table 4: General Strategies for Synthesizing Isotopically Labeled Analogs

| Isotope | Precursor Type | General Reaction | Isotope Source |

| ²H / ³H | Unlabeled or Halogenated Quinazoline | Catalytic Hydrogen Isotope Exchange (HIE) or Catalytic Dehalogenation | D₂ / ³H₂ Gas, D₂O / ³H₂O |

| ¹⁸F | Quinazoline with a leaving group (e.g., -NO₂, -Cl) | Nucleophilic Aromatic Substitution | [¹⁸F]Fluoride ion |

| ¹¹C | Demethylated Quinazoline Precursor | N-, O-, or S-methylation | [¹¹C]CH₃I or [¹¹C]CH₃OTf |

Application in Mechanistic Studies and Distribution Assays (non-human)

Isotopically labeled compounds are indispensable tools for non-human research, providing deep insights into a compound's biological activity and disposition.

Mechanistic Studies: Deuterium-labeled compounds are used to investigate reaction mechanisms through the Kinetic Isotope Effect (KIE). researchgate.net If a C-H bond is broken in the rate-determining step of a metabolic process, replacing hydrogen with deuterium will slow the reaction down. Observing a KIE provides strong evidence for the involvement of that specific C-H bond in the metabolic pathway.

Distribution Assays: Radiolabeled compounds, particularly those with tritium (³H), are essential for absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov After administering a tritium-labeled compound to a test animal, its concentration in various tissues and fluids can be precisely measured over time using liquid scintillation counting. nih.gov This provides critical data on where the compound accumulates and how it is eliminated. Whole-body autoradiography is another powerful technique where tissue slices from an animal dosed with a radiolabeled compound are exposed to a photographic film, revealing the precise location of the drug and its metabolites throughout the body. nih.govresearchgate.net

Table 5: Applications of Isotopically Labeled Quinazolines in Non-Human Research

| Isotope | Research Application | Technique | Information Gained |

| ²H | Mechanistic Studies | Kinetic Isotope Effect (KIE) Analysis | Identifies rate-determining steps in metabolic pathways. researchgate.net |

| ³H | Distribution and Pharmacokinetics | Liquid Scintillation Counting (LSC), Whole-Body Autoradiography (WBA) | Quantifies drug and metabolite levels in tissues; visualizes drug distribution. nih.govresearchgate.net |

| ¹¹C / ¹⁸F | In-vivo Distribution & Target Engagement | Positron Emission Tomography (PET) | Non-invasively images and quantifies the distribution of a compound to target organs or receptors in real-time. |

Future Directions and Research Gaps

Development of More Potent and Selective Derivatives

A primary focus of future research will be the rational design and synthesis of 7-Bromo-2,6-dichloroquinazoline derivatives with enhanced potency and selectivity for their biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the quinazoline (B50416) core to optimize interactions with target proteins.

Research has demonstrated that substitutions at various positions of the quinazoline ring can significantly impact biological activity. For instance, studies on related 6-bromo-quinazoline derivatives have shown that the nature of the substituent at the 2-position influences cytotoxic potency. Derivatives containing an aliphatic chain at this position have exhibited greater cytotoxicity compared to those with aromatic moieties. nih.gov Specifically, a derivative with a four-carbon aliphatic linker at the thiol position of a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one demonstrated significant potency against MCF-7 and SW480 cancer cell lines. nih.govresearchgate.net

Furthermore, the introduction of a 4-(3'-bromo-4'-hydroxylphenyl)-amino group at the 4-position of a dimethoxyquinazoline scaffold resulted in a compound with potent cytotoxic activity against human glioblastoma cells. nih.gov This highlights the potential for developing highly active compounds by exploring diverse substitutions. Future efforts should systematically explore a wide range of substituents at the 2- and 6-positions of the 7-bromo-dichloroquinazoline scaffold to build comprehensive SAR models.

Table 1: Structure-Activity Relationship Insights for Bromo-Quinazoline Derivatives

| Scaffold Position | Modifying Group | Observed Impact on Activity | Target/Cell Line |

| 2-position (Thiol) | Aliphatic chain (4 carbons) | Increased cytotoxicity | MCF-7, SW480 |

| 2-position (Thiol) | Aromatic chain | Decreased cytotoxicity | MCF-7, SW480 |

| 4-position | 4-(3'-bromo-4'-hydroxylphenyl)-amino | Potent cytotoxicity | U373, U87 glioblastoma cells |

Exploration of Novel Therapeutic Areas Beyond Kinase Inhibition

While quinazoline derivatives are well-known as kinase inhibitors, the therapeutic potential of the this compound scaffold extends far beyond this single target class. The inherent versatility of the quinazoline ring system allows for its application in a wide array of therapeutic areas. nih.gov

A significant area of future exploration is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Quinazoline derivatives have shown promise as multi-target agents, capable of inhibiting cholinesterases, preventing β-amyloid aggregation, and reducing oxidative stress, all of which are key pathological features of Alzheimer's. nih.gov The development of this compound-based compounds could offer novel therapeutic strategies for this complex disease. nih.gov

In addition to neurodegenerative diseases, the quinazoline scaffold has been associated with a broad spectrum of biological activities, including antimicrobial, antihypertensive, antihyperlipidemic, anti-inflammatory, and anticonvulsant effects. nih.gov Future research should systematically screen libraries of this compound derivatives against a diverse panel of biological targets to uncover novel therapeutic applications.

Advanced Synthetic Methodologies for Improved Efficiency and Sustainability

The advancement of synthetic methodologies is paramount for the efficient and sustainable production of this compound and its derivatives. Traditional multi-step syntheses of quinazolines often suffer from harsh reaction conditions and the generation of significant chemical waste. mdpi.com Modern synthetic chemistry is increasingly focused on the principles of green chemistry to address these challenges.

Recent breakthroughs in catalysis offer promising avenues for the synthesis of quinazoline derivatives. The use of heterogeneous nano-catalysts, such as indium(III) oxide (nano-In2O3), iron-iron oxide (Fe-FeOx) nanoparticles, and cobalt(II)-functionalized silica-coated iron oxide nanoparticles, has enabled the one-pot synthesis of quinazolines in environmentally benign solvents like water and ethanol. jnanoworld.com These catalysts can often be recovered and reused, further enhancing the sustainability of the process. jnanoworld.com

Visible-light-driven photocatalysis represents another innovative and sustainable approach. The use of curcumin-sensitized titanium dioxide (TiO2) nanoparticles has been shown to effectively catalyze the one-pot, three-component synthesis of quinazoline derivatives under mild conditions. mdpi.com Furthermore, the development of metal-free synthetic routes, utilizing organocatalysts like salicylic (B10762653) acid and atmospheric oxygen as the oxidant, provides an attractive alternative to traditional metal-catalyzed reactions. nih.gov A patent also describes a one-step method for preparing the related 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid, highlighting a potentially streamlined industrial synthesis. google.com

Table 2: Green Synthetic Approaches for Quinazoline Derivatives

| Method | Catalyst/Reagent | Solvent | Key Advantages |

| Nanocatalysis | nano-In2O3, Fe-FeOx, Co(II)-NH2-Si@Fe2O3 | Water/Ethanol | High yield, reusability of catalyst, mild conditions |

| Photocatalysis | Curcumin-sensitized TiO2 | Ethanol | Use of renewable energy, mild conditions, reduced waste |

| Organocatalysis | Salicylic acid, O2 (air) | Toluene | Metal-free, high atom economy |

Deeper Understanding of Molecular Interactions with Target Proteins

A profound understanding of the molecular interactions between this compound derivatives and their target proteins is essential for rational drug design. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating these interactions at the atomic level.

Molecular docking studies on related 6-bromo-quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have revealed key binding modes. nih.govresearchgate.net These studies have identified important interactions, including hydrogen bonds with specific amino acid residues like Lys721 and Met742, as well as π-π and hydrophobic interactions within the active site. nih.govresearchgate.net The binding energy of these compounds can also be calculated to predict their affinity for the target. researchgate.net

MD simulations provide further insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding and potential conformational changes. nih.gov For example, analysis of the root mean square fluctuation (RMSF) can indicate whether the binding of a ligand significantly alters the flexibility of the protein's active site. nih.gov The targeted delivery of a quinazoline derivative to glioblastoma cells via conjugation to epidermal growth factor (EGF) and subsequent receptor-mediated endocytosis also provides a deeper understanding of its cellular uptake and mechanism of action. nih.gov Future research should leverage these computational and experimental approaches to build accurate models of how this compound derivatives interact with their biological targets, thereby facilitating the design of more effective and selective drugs.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold

Machine learning can also be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. youtube.com QSAR models learn the relationship between the chemical structure of a molecule and its biological activity, allowing for the prediction of the potency of newly designed compounds. youtube.com This predictive capability can help prioritize the synthesis of the most promising derivatives, saving time and resources. youtube.com As the field of AI in drug discovery continues to mature, its application to the this compound scaffold will undoubtedly unlock new opportunities for therapeutic innovation.

Q & A

Q. What pedagogical frameworks enhance graduate students’ ability to troubleshoot failed syntheses of halogenated heterocycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.